molecular formula C12H10N2O5 B2525889 N-(2-methoxy-4-nitrophenyl)-2-furamide CAS No. 110506-16-6

N-(2-methoxy-4-nitrophenyl)-2-furamide

Cat. No. B2525889
M. Wt: 262.221
InChI Key: KIIHCSPDCNPQON-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxy-4-nitrophenyl)-2-furamide" is a derivative of furan, which is a heterocyclic organic compound. The nitro and methoxy substituents on the phenyl ring and the furamide moiety suggest that this compound could have interesting chemical and biological properties. Research on similar compounds has shown potential antimicrobial activity, which indicates that "N-(2-methoxy-4-nitrophenyl)-2-furamide" may also possess such properties .

Synthesis Analysis

The synthesis of related nitrofuramide compounds typically involves the formation of the furamide moiety with subsequent introduction of nitro and other substituents on the phenyl ring. For instance, the synthesis of various nitrofuramide derivatives has been reported, where different alkyl and aryl groups were introduced to observe their biological activity . Although the exact synthesis of "N-(2-methoxy-4-nitrophenyl)-2-furamide" is not detailed in the provided papers, similar synthetic routes could be inferred from the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(2-methoxy-4-nitrophenyl)-2-furamide" has been characterized using techniques such as FT-IR, NMR spectroscopy, and X-ray powder diffraction. For example, a compound with a nitro furan moiety and methoxy phenyl substituents was found to have a triclinic crystal structure in the space group P-1 . Density functional theory (DFT) studies and Hirshfeld surface analysis have been used to understand the intermolecular interactions and solid-state packing of these molecules .

Chemical Reactions Analysis

The photolysis of nitrofuramides in methanol has been studied, where the nitro group is displaced by a solvent molecule, resulting in the formation of a methoxy derivative . This suggests that "N-(2-methoxy-4-nitrophenyl)-2-furamide" could undergo similar photochemical reactions, potentially leading to the formation of different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(2-methoxy-4-nitrophenyl)-2-furamide" can be anticipated based on studies of similar compounds. Nitrofuramides generally exhibit a range of antimicrobial activities, and their physical properties such as solubility and melting point can vary depending on the nature of the substituents on the furan ring and the phenyl group . The presence of the nitro group could also confer potential antimicrobial properties, as seen in other nitrofuramide derivatives .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with a methoxy and nitrophenyl group, has been extensively reviewed for its pharmacological properties and clinical use, particularly in gastro-intestinal diagnostics and treatment. It facilitates radiological identification of lesions, improves gastrointestinal motility, and is effective in preventing vomiting induced by various causes. This illustrates the potential of related compounds in medical applications, especially those involving the gastrointestinal tract and emetic control (Pinder et al., 2012).

Toxic Substances Reduction

Lactic acid bacteria (LAB) have been shown to reduce toxic substances in food, which might be relevant for studying the interactions of similar compounds with biological systems. LAB can decrease harmful substances through adsorption or degradation, highlighting a potential area of research for compounds like N-(2-methoxy-4-nitrophenyl)-2-furamide in reducing foodborne toxins or in bio-remediation applications (Shao et al., 2021).

Environmental Applications

The degradation of acetaminophen by advanced oxidation processes (AOPs) and its biotoxicity has been explored, presenting a framework for understanding how similar compounds might interact with environmental factors. This research could inform the study of N-(2-methoxy-4-nitrophenyl)-2-furamide's stability, degradation pathways, and potential environmental impact, especially in water treatment and pollution control (Qutob et al., 2022).

Future Directions

The future directions for research on “N-(2-methoxy-4-nitrophenyl)-2-furamide” would likely depend on its properties and potential applications. For example, if it has useful catalytic or biological properties, it could be studied for use in industrial or medical applications .

properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-18-11-7-8(14(16)17)4-5-9(11)13-12(15)10-3-2-6-19-10/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIHCSPDCNPQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-4-nitrophenyl)-2-furamide

CAS RN

110506-16-6
Record name 2'-METHOXY-4'-NITRO-2-FURANILIDE
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